Epifadin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

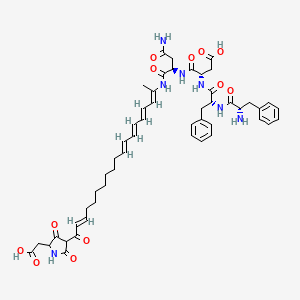

Epifadin is a novel antimicrobial peptide-polyene hybrid compound produced by specific strains of Staphylococcus epidermidis residing in the human nasal microbiome . It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, primarily through membrane disruption . Its biosynthetic gene cluster (BGC) combines nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways, yielding a structure with a polyunsaturated polyketide (PK) chain and a tetracyclic acid-modified peptide . However, this compound’s extreme chemical instability—degrading within hours at room temperature—limits its application to localized effects .

Preparation Methods

Epifadin is naturally produced by specific strains of Staphylococcus epidermidis. These strains can be isolated from the mucous membrane of the inside wall of the nose and the surface of the skin . The chemical structure of this compound is extremely unstable, and the substance is only active for a very few hours, so it has a mainly local effect . Currently, there are no synthetic routes or industrial production methods for this compound, as it is primarily obtained through natural isolation from the bacteria.

Chemical Reactions Analysis

Scientific Research Applications

Epifadin is a newly discovered antimicrobial compound with significant potential in scientific research, especially for developing novel antibiotics . It is produced by specific strains of Staphylococcus epidermidis found in the human nose and on the skin .

Scientific Research Applications

- Antibiotic Development this compound has demonstrated effectiveness against a range of bacteria, including those found in the intestine, and certain fungi. It can reliably kill the pathogen Staphylococcus aureus by damaging the cell membrane of hostile bacterial cells . This mechanism of action makes it a potential candidate for new antibiotics.

- Unique Antimicrobial Properties this compound is unique because it combines a wide antimicrobial target spectrum with a short lifespan of only a few hours . This short life span may limit collateral damage to the microbiome, which is a common issue with broad-spectrum antibiotics .

- Natural Defense Mechanism Staphylococcus epidermidis strains that produce this compound can be colonized in the nasal mucosa and on the skin, suppressing the growth of pathogens like Staphylococcus aureus . This suggests that this compound could be used to prevent bacterial infections through natural means .

Research Findings

- Broad-Spectrum Activity this compound exhibits a broad spectrum of activity, including Gram-positive and some Gram-negative bacteria, as well as yeasts . It has shown potent inhibitory effects against S. aureus, with inhibitory concentration (IC) values between 0.9 and 1.5 µg ml−1 .

- In Vitro and In Vivo Efficacy Staphylococcus aureus is eliminated by this compound-producing S. epidermidis during co-cultivation in vitro and in vivo, indicating that this compound-producing commensals could help prevent nasal S. aureus carriage .

- Selective Toxicity Purified this compound is bactericidal, reducing the number of viable S. aureus cells significantly within 4 hours of incubation . It impairs human HeLa cells only at concentrations approximately 20-fold higher than those for S. aureus, suggesting minor effects on the viability of human cells .

- Competition with S. aureus Wild-type S. epidermidis eradicates S. aureus within 24 hours, demonstrating that this compound is effective enough to confer a considerable fitness advantage .

Limitations and Future Directions

- Instability this compound is highly unstable under in vivo-like conditions, which may limit its therapeutic applications . The antimicrobial activity diminishes quickly when exposed to standard laboratory conditions or conditions simulating skin or nasopharyngeal habitats .

- Need for Further Research More research is needed to determine whether this compound or its derivatives can be used for therapy . Future studies may focus on developing this compound analogues with higher chemical stability and maintaining antimicrobial activity . Chemical synthesis is required to study the structural details of the C6H10 bridge in the polyene moiety .

Storage

Mechanism of Action

Epifadin exerts its effects by damaging the cell membrane of hostile bacterial cells, thereby killing the pathogen Staphylococcus aureus . The biosynthetic operon of this compound encompasses a hybrid non-ribosomal peptide synthase (NRPS)–polyketide synthase (PKS) gene cluster encoded on a plasmid . This hybrid architecture causes its amphiphilic and charged character and intrinsic reactivity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Similarities and Differences

Epifadin shares structural motifs with other polyene antimicrobials but exhibits unique hybrid features:

Amphotericin B and Nystatin A1

- Source : Filamentous bacteria (e.g., Streptomyces spp.).

- Structure : Macrocyclic polyenes with conjugated double bonds and a mycosamine sugar moiety.

- Mechanism : Bind ergosterol in fungal membranes, forming pores.

- Key Difference: this compound lacks the macrocyclic ring and sugar group, instead incorporating a peptide chain with D/L-amino acid alternation (e.g., L-Phe-D-Phe-L-Asp-D-Asn-NH₂) . Its UV absorption (λₘₐₓ ~330 nm) aligns with polyenes like amphotericin B but reflects distinct conjugation patterns .

Militarinone C

- Source : Simplicillium fungi.

- Structure : Linear polyene with an N-terminal fatty acid chain.

- Key Difference: Militarinone C lacks peptide components and tetracyclic acid modifications, which are critical for this compound’s bioactivity .

Reutericyclin

- Source : Limosilactobacillus reuteri.

- Structure : Tetracyclic acid-containing polyketide.

- Key Difference : Reutericyclin’s biosynthetic pathway lacks NRPS modules, resulting in a simpler structure without peptide motifs .

Functional and Stability Comparisons

Notable Findings :

- Instability : this compound’s rapid degradation contrasts with the stability of amphotericin B and nystatin, which are used systemically. Methylation experiments confirm its reactivity: unlike kirromycin analogs, this compound degrades rather than forming stable derivatives .

- Spectrum : this compound’s activity against both bacteria and fungi exceeds reutericyclin’s narrow Gram-positive targeting .

- BGC Insights : this compound’s BGC shares organizational similarities with Bacillus spp. clusters but includes unique NRPS modules (e.g., EfiE for tetracyclic acid formation) .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine Epifadin’s mechanism of action against multidrug-resistant Staphylococcus aureus?

- Methodological Answer: this compound’s mechanism can be investigated through minimum inhibitory concentration (MIC) assays to quantify its efficacy, combined with transmission electron microscopy (TEM) to visualize structural damage to bacterial membranes . Comparative genomic analysis of susceptible vs. resistant strains may identify genetic determinants of sensitivity. For reproducibility, ensure standardized culture conditions (e.g., pH, temperature) and validate findings using multiple S. aureus isolates .

Q. How was this compound initially isolated and characterized from Staphylococcus epidermidis nasal strains?

- Methodological Answer: this compound’s discovery involved metagenomic sequencing of nasal microbiota to identify biosynthetic gene clusters, followed by liquid chromatography-mass spectrometry (LC-MS) to isolate the compound . Structural elucidation used nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Researchers must document extraction protocols (e.g., solvent systems, purification steps) to enable replication .

Q. What are the key challenges in maintaining this compound’s stability during in vitro assays?

- Methodological Answer: this compound’s instability (short half-life of hours) requires immediate use post-synthesis or storage at ultra-low temperatures (-80°C) with inert gas purging to prevent oxidation . Include stability controls in experiments, such as time-course activity assays, to quantify degradation rates. Consider structural analogs or formulation strategies (e.g., liposomal encapsulation) to enhance stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different bacterial species or fungal strains?

- Methodological Answer: Contradictions may arise from variations in experimental design (e.g., inoculum size, growth media). Address this by:

- Conducting cross-laboratory validation using harmonized protocols .

- Performing dose-response curves under controlled conditions (e.g., standardized CLSI/MIC guidelines) .

- Analyzing interspecies differences in membrane lipid composition via lipidomics to identify resistance mechanisms .

Q. What advanced methodologies are suitable for optimizing this compound’s pharmacokinetics in in vivo models?

- Methodological Answer: To overcome its rapid degradation, employ localized delivery systems (e.g., nasal sprays for respiratory infections) and monitor bioavailability via LC-MS in plasma/tissue samples . Use fluorescently labeled this compound in live-animal imaging to track distribution. Pair with protease inhibitors or adjuvants to prolong activity .

Q. How can researchers design experiments to evaluate this compound’s potential for inducing bacterial resistance?

- Methodological Answer: Serial passage assays under sub-inhibitory concentrations over 20–30 generations can assess resistance development. Whole-genome sequencing of evolved strains identifies mutations conferring resistance. Compare resistance rates to established antibiotics (e.g., vancomycin) to contextualize risk . Include negative controls (untreated cultures) to rule out adaptive mutations unrelated to this compound .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in heterogeneous microbial communities?

- Methodological Answer: Use non-linear regression models (e.g., Hill equation) to calculate EC50 values. For polymicrobial systems, apply multivariate analysis (e.g., principal component analysis) to distinguish species-specific effects. Report confidence intervals and effect sizes to quantify uncertainty .

Q. How should researchers address ethical considerations in animal studies testing this compound’s toxicity?

- Methodological Answer: Follow ARRIVE guidelines for in vivo experiments: justify sample sizes, implement humane endpoints, and obtain ethics committee approval. Include toxicity controls (e.g., histopathology of liver/kidney tissues) and compare results to existing antibiotics to assess relative safety .

Properties

Molecular Formula |

C51H63N7O12 |

|---|---|

Molecular Weight |

966.1 g/mol |

IUPAC Name |

(3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H63N7O12/c1-33(22-16-12-10-8-6-4-2-3-5-7-9-11-13-21-27-41(59)45-46(65)37(31-43(61)62)55-51(45)70)54-48(67)39(30-42(53)60)57-50(69)40(32-44(63)64)58-49(68)38(29-35-25-19-15-20-26-35)56-47(66)36(52)28-34-23-17-14-18-24-34/h4,6,8,10,12,14-27,36-40,45H,2-3,5,7,9,11,13,28-32,52H2,1H3,(H2,53,60)(H,54,67)(H,55,70)(H,56,66)(H,57,69)(H,58,68)(H,61,62)(H,63,64)/b6-4+,10-8+,16-12+,27-21+,33-22+/t36-,37?,38+,39+,40-,45?/m0/s1 |

InChI Key |

UOZUXOSTOXOUIQ-BHQUSESZSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C\C=C\CCCCCCC/C=C/C(=O)C1C(=O)C(NC1=O)CC(=O)O)/NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |

Canonical SMILES |

CC(=CC=CC=CC=CCCCCCCCC=CC(=O)C1C(=O)C(NC1=O)CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.